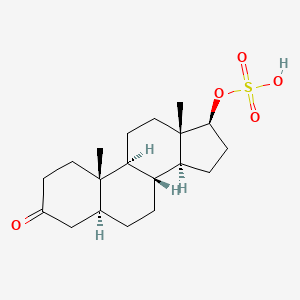

5-Hydroxy-p-mentha-6,8-dien-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

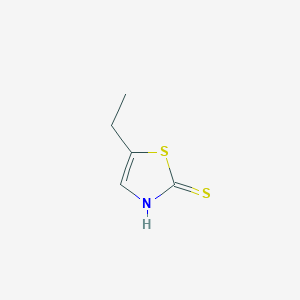

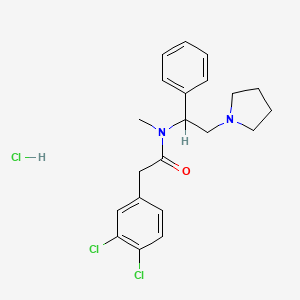

5-Hydroxy-p-mentha-6, 8-dien-2-one belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. 5-Hydroxy-p-mentha-6, 8-dien-2-one is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-hydroxy-p-mentha-6, 8-dien-2-one is primarily located in the cytoplasm. Outside of the human body, 5-hydroxy-p-mentha-6, 8-dien-2-one can be found in herbs and spices. This makes 5-hydroxy-p-mentha-6, 8-dien-2-one a potential biomarker for the consumption of this food product.

4-hydroxy-5-isopropenyl-2-methyl-2-cyclohexen-1-one is a p-menthane monoterpenoid.

Applications De Recherche Scientifique

Corrosion Inhibition

5-Hydroxy-p-mentha-6,8-dien-2-one, as part of the 2-allyl-p-mentha-6,8-dien-2-ols family, has been studied for its effectiveness in inhibiting corrosion of steel in acidic environments. Research indicates that these compounds can significantly reduce the corrosion rate and act as cathodic inhibitors, adhering to the steel surface based on Langmuir isotherm. This application is crucial in industries where metal corrosion can lead to significant economic loss and safety hazards (Kharchouf et al., 2014).

Natural Occurrence and Synthesis

Studies have identified 5-Hydroxy-p-mentha-6,8-dien-2-one in natural sources such as black and green pepper oil. This discovery expands the understanding of the chemical composition of these oils and their potential applications in flavor and fragrance industries (Nussbaumer et al., 1999).

Chemical Properties and Derivatives

Research on Mentha microphylla has led to the isolation of new monoterpenes, including derivatives of 5-Hydroxy-p-mentha-6,8-dien-2-one. These studies contribute to the broader understanding of plant chemistry and potential applications in pharmaceuticals, flavors, and fragrances (Mahmoud, 2005).

Chiral Coordination Compounds

The chiral dienone 5-Hydroxy-p-mentha-6,8-dien-2-one (carvone) has been used to form novel diastereoisomeric planar coordination compounds with rhodium(I). This synthesis approach opens up new possibilities in the field of chiral chemistry and the development of new materials (Schurig, 1974).

Metabolism and Biological Impact

Investigations into the metabolic fate of compounds like d-limonene (p-mentha-1,8-diene) in animals have identified various metabolites related to 5-Hydroxy-p-mentha-6,8-dien-2-one. These studies are significant for understanding the biological transformation and potential health effects of these compounds (Kodama et al., 1974).

Propriétés

Numéro CAS |

56423-48-4 |

|---|---|

Formule moléculaire |

C10H14O2 |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

4-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,8,10,12H,1,5H2,2-3H3 |

Clé InChI |

IQBZOAYOGMNFPL-UHFFFAOYSA-N |

SMILES |

CC1=CC(C(CC1=O)C(=C)C)O |

SMILES canonique |

CC1=CC(C(CC1=O)C(=C)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid](/img/structure/B1258571.png)

![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)

![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)